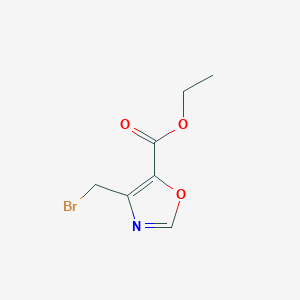
5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.049. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Oxazolecarboxylic acid, 4-(bromomethyl)-, ethyl ester (CAS Number: 138139-11-4) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its toxicity, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C7H8BrNO3. Its structure features an oxazole ring, which is known for its diverse biological activities. The presence of the bromomethyl group is significant as it can influence the reactivity and interaction of the compound with biological targets.
1. Toxicity
The compound has been classified under acute toxicity categories. It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) . The safety data indicate that it poses risks that require careful handling in laboratory settings.
3. Ames Test Results
In a comprehensive Ames test involving multiple compounds, 5-oxazolecarboxylic acid derivatives demonstrated strong positive results, indicating mutagenic potential . This suggests that while these compounds may have therapeutic applications, they also warrant caution due to their mutagenic properties.
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial effectiveness of various oxazole derivatives, including those with bromomethyl substitutions. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria.
- Mutagenicity Assessment : In a Phase III trial assessing 236 chemicals for mutagenicity using the Ames test, derivatives of oxazole including 5-oxazolecarboxylic acid were classified as Class A mutagens . This classification emphasizes the need for further investigation into their safety profiles for therapeutic use.
- Pharmacological Potential : Research into related compounds has shown promise in drug development, particularly in areas such as anti-cancer therapies and anti-inflammatory agents. The unique structure of oxazoles allows for modifications that can enhance biological activity while reducing toxicity.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Chemical Formula | C7H8BrNO3 |
| Acute Toxicity | Harmful if swallowed (H302), dermal (H312), inhalation (H332) |
| Antimicrobial Activity | Positive results against various bacterial strains |
| Mutagenicity | Strong positive in Ames test (Class A) |
| Potential Applications | Antimicrobial agents, anti-cancer therapies |
Eigenschaften
IUPAC Name |
ethyl 4-(bromomethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-5(3-8)9-4-12-6/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIOWZYROYPJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














